
3-Bromophenyl 3-methylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromophenyl 3-methylbut-2-enoate is an organic compound with the molecular formula C11H11BrO2 It is a derivative of phenyl ester and contains a bromine atom attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromophenyl 3-methylbut-2-enoate typically involves the esterification of 3-bromophenol with 3-methylbut-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to optimize the reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromophenyl 3-methylbut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products include various substituted phenyl esters.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Aplicaciones Científicas De Investigación
3-Bromophenyl 3-methylbut-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is explored for its potential biological activities and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromophenyl 3-methylbut-2-enoate depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical research, its biological activity is studied to understand its interaction with molecular targets and pathways. The bromine atom and the ester functional group play crucial roles in its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromophenyl acetate
- 3-Bromophenyl propionate
- 3-Bromophenyl butyrate
Uniqueness
3-Bromophenyl 3-methylbut-2-enoate is unique due to the presence of the 3-methylbut-2-enoate moiety, which imparts distinct chemical properties and reactivity compared to other phenyl esters. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
143769-03-3 |
|---|---|
Fórmula molecular |
C11H11BrO2 |
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
(3-bromophenyl) 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H11BrO2/c1-8(2)6-11(13)14-10-5-3-4-9(12)7-10/h3-7H,1-2H3 |
Clave InChI |
QBNRQBGHQMOBOC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)OC1=CC(=CC=C1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


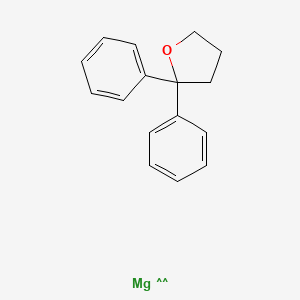
![5-[(Benzyloxy)methyl]-4,5-dihydro-1,2-thiazole](/img/structure/B12542995.png)
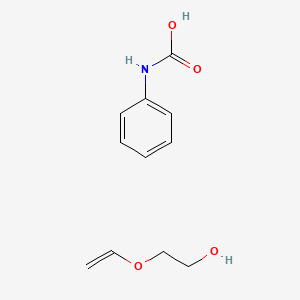
![7-Methylbenzo[c][2,7]naphthyridine](/img/structure/B12543013.png)
![Phenyl{(2r)-4-[(1r)-1-phenylethyl]morpholin-2-yl}methanone](/img/structure/B12543018.png)
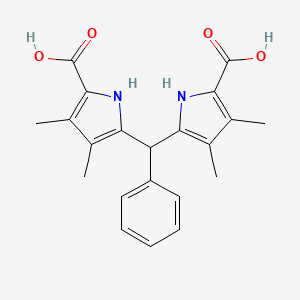

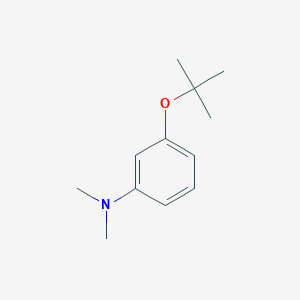
![8-(4-Chlorophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12543052.png)

![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-ol](/img/structure/B12543063.png)
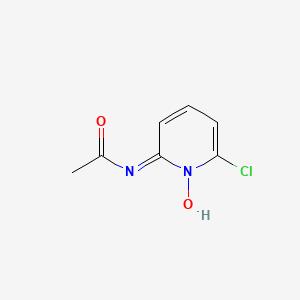
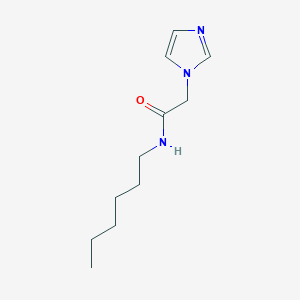
methanone](/img/structure/B12543080.png)
